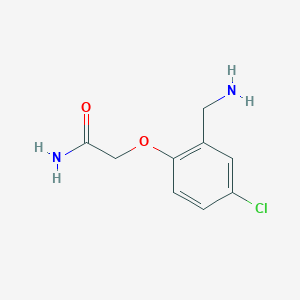

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

Description

Properties

IUPAC Name |

2-[2-(aminomethyl)-4-chlorophenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBWWYMVFPAHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457963 | |

| Record name | 5-chloro-2-(aminocarbonylmethyloxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195517-93-2 | |

| Record name | 5-chloro-2-(aminocarbonylmethyloxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine typically involves the reaction of 5-chloro-2-hydroxybenzylamine with an appropriate aminocarbonylmethyloxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent

Major Products Formed

Scientific Research Applications

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine is widely used in scientific research due to its versatility:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Halogenated Benzylamines

- 5-Chloro-2-(N-tosylamino)benzylamine derivatives (): These compounds, synthesized via condensation with chloro-substituted anilines, exhibit tunable photoluminescent properties due to electron-withdrawing chloro and tosylamino groups. Their zinc complexes show enhanced biological activity compared to non-halogenated analogs, highlighting the role of halogenation in stabilizing metal-ligand interactions .

- Benzylamine and 4-Methoxybenzylamine derivatives (): Substitution with methoxy groups (e.g., 4-methoxybenzylamine) improves solubility but reduces anorectic potency in mice compared to unsubstituted benzylamine. In contrast, chloro-substituted benzylamines like the target compound may balance lipophilicity and target engagement .

Heterocyclic Analogues

- 5-Chloro-6-nitro-1,3-benzoxazol-2-amine (): This benzoxazole derivative shares a chloro-substituted aromatic core but replaces the benzylamine with a heterocyclic amine. Such structural changes reduce basicity and alter binding modes, as seen in its application as a nitroaromatic enzyme inhibitor .

- 5-Amino-2-methylbenzothiazole dihydrochloride (): The benzothiazole scaffold introduces a sulfur atom, enhancing π-stacking interactions. Its dihydrochloride form improves water solubility, a feature absent in the target compound, which may limit its bioavailability .

Antimicrobial Activity

- Mycobacterium tuberculosis (Mtb) Inhibition: Benzylamine derivatives with chloro substituents (e.g., compound 5m in ) show weaker activity in cholesterol-rich media, suggesting that the target compound’s aminocarbonylmethyloxy group might enhance substrate specificity .

Central Nervous System Effects

- This contrasts with Mtb inhibition, where substituents critically modulate activity, underscoring target-dependent substituent effects .

Key Findings and Implications

- Substituent Trade-offs: Chloro groups enhance photoluminescence and antimicrobial activity but may reduce solubility. The aminocarbonylmethyloxy group in the target compound could mitigate this by improving hydrogen bonding .

- Synthetic Flexibility : Microwave-assisted synthesis () and catalytic reductions () offer pathways to optimize yields for halogenated benzylamines.

- Biological Specificity: The target compound’s activity likely depends on the interplay between chloro and aminocarbonylmethyloxy groups, necessitating further structure-activity relationship (SAR) studies.

Biological Activity

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative studies with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a benzylamine framework with a chloro group at the 5-position and an aminocarbonylmethoxy substituent at the 2-position. These functional groups contribute to its reactivity and biological properties, making it a valuable candidate in medicinal chemistry.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has shown moderate antibacterial properties, particularly against Gram-positive bacteria. Its structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.

- Enzyme Inhibition : Interaction studies have indicated that this compound may act as an inhibitor for specific enzymes. It appears to bind to the active sites of target enzymes, modulating their activity and potentially influencing metabolic pathways related to growth and cellular function.

- Potential Anticancer Activity : Similar compounds have demonstrated anticancer properties, leading to investigations into the efficacy of this compound in cancer models. Early findings suggest it may induce apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved.

The mechanism of action for this compound involves:

- Binding Affinities : The compound interacts with specific molecular targets, including receptors and enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways within cells.

- Cellular Pathways : By influencing cellular pathways related to metabolism and growth, this compound may affect processes such as apoptosis and cell cycle regulation. This suggests potential therapeutic applications in conditions like cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxybenzylamine | Contains a methoxy group instead of aminocarbonyl | Moderate antibacterial properties |

| 5-Iodo-2-(aminocarbonylmethyloxy)benzylamine | Iodine substitution enhances reactivity | Potential anticancer activity |

| 5-Chloro-2-benzyloxybenzylamine | Benzyloxy group increases lipophilicity | Antimicrobial effects |

| 5-Bromo-2-(aminocarbonylmethyloxy)benzylamine | Bromine substitution alters electronic properties | Similar antimicrobial activity |

This table illustrates that while there are commonalities in biological activity among these compounds, the unique combination of chloro and aminocarbonyl functionalities in this compound may confer distinct advantages in terms of reactivity and therapeutic potential.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a novel antimicrobial agent.

- Cancer Cell Apoptosis : Preliminary in vitro studies revealed that treatment with this compound led to increased apoptosis rates in various cancer cell lines, indicating its potential as an anticancer therapeutic. The exact pathways involved are under investigation, focusing on mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine, and how can side reactions be minimized?

- Methodological Answer :

- Step 1 : Start with a chlorinated benzyl alcohol derivative. Introduce the aminocarbonylmethyloxy group via nucleophilic substitution using a carbamate-protected amine to avoid premature reactivity .

- Step 2 : Deprotect the amine under acidic conditions (e.g., HCl in dioxane) to yield the free benzylamine.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove cross-linked byproducts, which are common in amine-functionalized compounds .

- Key Data : Excess amine (50-fold) during substitution reduces inter-chain crosslinking, as observed in analogous benzylamine-functionalized nanoparticles (Mw/Mn reduction from 1.79 to 1.31) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic protons (δ 6.8–7.4 ppm) and amine signals (δ 2.5–3.5 ppm). Compare with reference spectra of structurally similar compounds like 5-chloro-2-ethoxybenzylamine derivatives .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calc. for C9H10ClN2O2: 228.04 g/mol).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized (e.g., hydrochloride salts) .

Q. How does the reactivity of the aminocarbonylmethyloxy group influence derivatization?

- Methodological Answer :

- The carbamate group undergoes hydrolysis under basic conditions (e.g., NaOH), enabling conjugation with electrophiles like aldehydes or epoxides.

- Example : In analogous compounds, epoxy ring-opening reactions with amines produce secondary amines and hydroxyl groups, but excess reagent minimizes crosslinking .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during functionalization?

- Methodological Answer :

- Kinetic Control : Use low temperatures (0–5°C) during nucleophilic substitution to favor mono-functionalization over dimerization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation observed in benzylamine-modified polymers .

- Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) introduces aryl halides without disrupting the aminocarbonylmethyloxy group .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the aminocarbonylmethyloxy group. For example, restricted rotation in ortho-substituted benzylamines splits signals at low temperatures .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. How can computational modeling predict biological target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like kinases or proteases. Prioritize residues with nucleophilic thiols (e.g., cysteine) due to potential covalent interactions with the chloroaromatic moiety .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (software: GROMACS) .

Q. What experimental designs validate the compound’s proposed mechanism in biological systems?

- Methodological Answer :

- Cellular Assays : Treat cancer cell lines (e.g., HeLa) and measure IC50 via MTT assay. Compare with structurally similar compounds like 5-chloro-2-fluorobenzyl derivatives to isolate substituent effects .

- Target Engagement : Use pull-down assays with biotinylated analogs and streptavidin beads to identify bound proteins .

Q. How do solubility challenges impact purification, and what mitigates them?

- Methodological Answer :

- Salting-Out : Add ammonium sulfate to aqueous solutions to precipitate hydrophobic intermediates.

- Co-Solvents : Use THF/water mixtures (70:30 v/v) for column chromatography, as demonstrated for chloro-benzaldehyde derivatives .

Key Notes

- Uncertainties : Biological activity data for the exact compound is extrapolated from structurally related analogs (e.g., 5-chloro-2-fluorobenzylamine derivatives) .

- Advanced Tools : REAXYS and PISTACHIO databases were referenced for reaction pathway predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.